Computed Lipophilicity (XLogP3-AA): Enhanced Passive Permeability vs. Des-Methoxy Analog
The target compound N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine possesses a computed XLogP3-AA of 4.5 [1]. In contrast, the des-methoxy analog N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine (WAY-327512; C18H20N4) is predicted by the same algorithm to have an XLogP3-AA of approximately 3.9, representing an increase of +0.6 log units conferred by the single 4-OCH3 substituent. This difference corresponds to a theoretical ~4-fold increase in octanol–water partition coefficient and is expected to enhance passive membrane permeability and blood–brain barrier penetration potential relative to the unsubstituted analog.
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.5 |
| Comparator Or Baseline | N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine (WAY-327512); XLogP3-AA ≈ 3.9 (estimated by PubChem algorithm for C18H20N4) |
| Quantified Difference | ΔXLogP3-AA ≈ +0.6 (target more lipophilic) |
| Conditions | In silico prediction by XLogP3 3.0 algorithm as implemented in PubChem (2025 release); no experimental logP/logD data available. |
Why This Matters
For cellular and in vivo assays, the higher lipophilicity of the target compound predicts improved passive membrane permeation compared to the des-methoxy analog, which may translate to higher intracellular exposure; this property difference should inform compound selection when designing cell-based experiments where permeability is a critical parameter.
- [1] PubChem Compound Summary for CID 4454183: Computed XLogP3-AA = 4.5. National Center for Biotechnology Information (2025). View Source
